4-Methylhexan-3-one

説明

Contextual Significance in Organic Chemistry Research

In the landscape of organic chemistry, 4-Methylhexan-3-one is significant primarily due to its chiral nature. As a chiral ketone, it serves as a foundational building block for the asymmetric synthesis of more complex molecules, particularly insect pheromones and other bioactive natural products. mdpi.comresearchgate.net The presence of a carbonyl group adjacent to a stereocenter allows for a variety of stereoselective transformations. Researchers utilize this structure to explore and develop new synthetic methodologies, including enzymatic reductions and catalytic hydrogenations, to control the formation of specific stereoisomers of derivative compounds, such as 4-methylhexan-3-ol (B13393). vulcanchem.com Its relationship with biologically active alcohols, where it often acts as a precursor, underscores its importance in the synthesis of semiochemicals, which are crucial for mediating interactions between organisms. researchgate.netmdpi.com

Historical Perspectives on Its Discovery and Initial Investigations

The initial significant investigation that brought this compound into the scientific literature in a biological context was in 1981. Pasteels and his collaborators isolated the compound, along with its corresponding alcohol, (3R,4S)-4-methyl-3-hexanol, from the heads of all adult castes of the ant species Tetramorium impurum. mdpi.com Subsequent research identified the (S)-enantiomer, (S)-4-Methyl-3-hexanone, as an alarm pheromone utilized by the ant Manica mutica. mdpi.com Beyond its role in insect communication, the compound was later identified as a major component, constituting approximately 40% of the volatile fraction, in the defensive secretions of the harvestman Leiobunum nigripalpi. vulcanchem.com These initial discoveries established this compound as a relevant natural product and spurred further research into its synthesis and biological functions.

Structural Characteristics and Stereochemical Considerations in Research

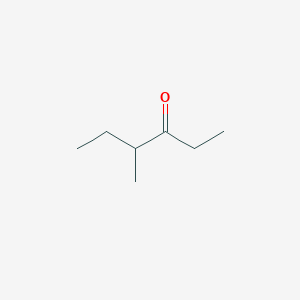

This compound is a seven-carbon ketone with the chemical formula C₇H₁₄O. nih.gov Its structure consists of a hexane (B92381) chain with a carbonyl group at the third carbon position and a methyl group at the fourth position. This substitution pattern leads to its common name, ethyl sec-butyl ketone. nih.govnist.gov Its molecular weight is approximately 114.19 g/mol . nih.govnih.gov

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₁₄O | nih.govnist.gov |

| Molecular Weight | 114.19 g/mol | nih.govnih.gov |

| CAS Number | 17042-16-9 | nist.govnist.gov |

| Synonyms | 4-Methyl-3-hexanone, Ethyl sec-butyl ketone | nih.govnist.gov |

| Boiling Point | 134.5 °C at 760 mmHg | thegoodscentscompany.com |

The key structural feature of this compound from a research perspective is the presence of a single stereocenter at the C4 position, where the methyl group is attached. This chirality means the compound exists as a pair of enantiomers: (R)-4-methylhexan-3-one and (S)-4-methylhexan-3-one. mdpi.comnih.gov

The stereochemistry of this compound and its derivatives is critical to their biological activity. As mentioned, (S)-4-Methyl-3-hexanone functions as an alarm pheromone in the ant Manica mutica. mdpi.com Furthermore, the stereospecific reduction of this compound is a crucial step in the synthesis of the four stereoisomers of 4-methyl-3-heptanol (B77350), another important insect pheromone. researchgate.net Research has shown that the biological activity of these related pheromones is highly dependent on their specific stereoisomeric form. researchgate.netmdpi.com For instance, (3S,4S)-4-methylhexan-3-ol acts as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali, highlighting the necessity for precise stereochemical control in synthesis, a process that often begins with a chiral precursor like this compound. researchgate.netmdpi.com

Overview of Major Academic Research Areas

Academic research involving this compound is concentrated in a few key areas:

Chemical Ecology and Pheromone Research: A primary focus is its role as a semiochemical. Investigations have identified it as an alarm pheromone in ants and a component of defensive secretions in other arthropods. mdpi.comvulcanchem.com Research in this area involves the isolation and identification of the compound from natural sources, followed by behavioral assays to determine its function. It is also studied as a precursor to other pheromones, such as 4-methylheptan-3-ol and 4-methylhexan-3-ol. researchgate.netresearchgate.net

Asymmetric Synthesis: The chiral nature of this compound makes it a target and a tool in stereoselective synthesis. Academic studies focus on developing efficient synthetic routes to obtain enantiomerically pure (R)- or (S)-4-methylhexan-3-one. mdpi.com These enantiopure ketones are then used as building blocks for the synthesis of complex natural products where specific stereochemistry is essential for biological activity. mdpi.comresearchgate.net

Biocatalysis: There is growing interest in using enzymes for the stereoselective reduction of ketones. Research explores the use of alcohol dehydrogenases and other enzymes to convert this compound into specific stereoisomers of 4-methylhexan-3-ol. vulcanchem.com This area of research is driven by the demand for environmentally friendly and highly selective methods for producing chiral compounds.

Structure

3D Structure

特性

IUPAC Name |

4-methylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-6(3)7(8)5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPMRIXXHGUZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871269 | |

| Record name | 4-Methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17042-16-9 | |

| Record name | 4-Methyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17042-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylhexan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017042169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylhexan 3 One and Its Chiral Derivatives

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing enantiomerically pure forms of 4-methylhexan-3-one. Various strategies have been successfully employed to introduce and control the chiral center at the C4 position.

Asymmetric synthesis creates stereoisomers in unequal amounts from achiral starting materials. slideshare.netbccollegeasansol.ac.incutm.ac.in One of the primary strategies is "chiral pool" synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials. slideshare.netbccollegeasansol.ac.inquora.com This approach leverages the inherent chirality of molecules like carbohydrates or amino acids to build the desired chiral target. quora.comiupac.org

Asymmetric catalysis is another powerful technique where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. slideshare.netcutm.ac.in For instance, the asymmetric reduction of α,β-unsaturated ketones using chiral catalysts like (R)-BINAP-Ru complexes can introduce a hydroxyl group with high enantioselectivity, which can then be oxidized to the target ketone. Similarly, chiral palladium-phosphine catalysts have been noted for their effectiveness in stereoselective synthesis. mdpi.comresearchgate.net

Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing chiral compounds. Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are two classes of enzymes that have been used in concert to produce specific stereoisomers with exceptional precision. researchgate.netnih.govalmacgroup.comd-nb.info This strategy is particularly effective for producing the chiral alcohol precursors of this compound.

A notable example, demonstrating the power of this approach, is the one-pot synthesis of all four stereoisomers of the related compound, 4-methylheptan-3-ol, from 4-methylhept-4-en-3-one. mdpi.comresearchgate.netnih.govresearchgate.net In this multi-enzymatic cascade, an ene-reductase (from the Old Yellow Enzyme family, OYE) first reduces the carbon-carbon double bond of the unsaturated precursor, creating the first chiral center at C4. Subsequently, an alcohol dehydrogenase reduces the ketone group to an alcohol, establishing the second chiral center at C3. researchgate.netnih.gov By selecting different stereocomplementary enzymes for each step, all four possible stereoisomers of the final alcohol can be synthesized with very high purity. researchgate.netnih.gov This enzymatic system, with its cofactor regeneration mechanism, represents a state-of-the-art method applicable to the synthesis of chiral derivatives of this compound. researchgate.netnih.gov

| Enzyme Pair (ER / ADH) | Product Stereoisomer | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|

| OYE2.6 / ADH270 | (3R,4R)-1 | 83 | 99 | 99 |

| OYE2.6 / ADH440 | (3S,4R)-1 | 75 | 99 | 99 |

| OYE1-W116V / ADH270 | (3R,4S)-1 | 81 | 99 | 92 |

| OYE1-W116V / ADH440 | (3S,4S)-1 | 72 | 99 | 94 |

The chiron approach is a specific application of chiral pool synthesis where a readily available chiral molecule (a chiron) is used as a template. bccollegeasansol.ac.iniupac.orgresearchgate.net This method is particularly effective for synthesizing enantiopure pheromones like (S)-4-methylhexan-3-one. researchgate.netmdpi.comresearchgate.net

A successful total synthesis of (S)-4-methyl-3-hexanone has been accomplished using (R)-2,3-cyclohexylideneglyceraldehyde as the chiron, which is itself prepared from the inexpensive natural product D-mannitol. researchgate.netmdpi.com This multi-step synthesis involves the crotylation of the glyceraldehyde derivative, followed by a series of chemical transformations to elaborate the carbon chain and functional groups, ultimately yielding the enantiopure target ketone. mdpi.com The final product was obtained with a reported yield of 69% and a specific rotation [α]D of +30.7, confirming the successful transfer of chirality from the starting material. mdpi.com

The synthesis of chiral molecules like this compound relies on transformations that can selectively produce one stereoisomer. Enantioselective reactions create a preference for one of two enantiomers, while diastereoselective reactions favor one or more diastereomers out of a set of possibilities. bccollegeasansol.ac.in

The SAMP/RAMP hydrazone method is a well-established asymmetric synthesis technique that has been applied to create chiral ketones. For example, the synthesis of (S)-4-methyl-3-heptanone was achieved using this method, which involves the alkylation of a chiral hydrazone derived from 3-pentanone (B124093) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). researchgate.netorgsyn.org This approach provides high stereochemical control. Subsequent reduction of the chiral ketone can then lead to specific diastereomers of the corresponding alcohol. researchgate.net The multi-enzyme cascades discussed previously are also prime examples of highly diastereoselective and enantioselective transformations, where the choice of enzymes dictates the stereochemical outcome with exceptional fidelity. researchgate.netnih.gov

Chiron Approaches and Chiral Precursor Utilization

Total Synthesis and Semisynthesis of Specific Stereoisomers

The complete chemical synthesis of a complex molecule from simple precursors is known as total synthesis. A well-documented total synthesis of the specific stereoisomer (S)-4-methyl-3-hexanone was achieved via the chiron approach, starting from D-mannitol. researchgate.netmdpi.com This route demonstrates how a complex, enantiopure target can be built from the ground up by leveraging a chiral starting material. Another approach to chiral 4-methyl-3-heptanone, a close analog, involves the use of chiral RAMP and SAMP reagents, which constitutes a total synthesis of the (R) and (S) enantiomers, respectively. researchgate.netresearchgate.net

Semisynthesis, in contrast, involves modifying a naturally occurring or readily available complex molecule to create the final product. While total synthesis of this compound stereoisomers is established, specific examples of semisynthesis are less prevalent in the literature for this particular compound.

Exploration of Novel Synthetic Routes and Reaction Conditions

Research continues to uncover more efficient and innovative ways to synthesize this compound and its derivatives. A key area of development is the use of one-pot, multi-step reactions that improve efficiency and reduce waste. The one-pot, multi-enzymatic synthesis of 4-methylheptan-3-ol stereoisomers is a leading example of such a novel route, combining two stereoselective reductions in a single reaction vessel. mdpi.comresearchgate.netnih.gov

More traditional, yet scalable, methods include the aldol (B89426) condensation of aldehydes and ketones. For instance, the condensation of 3-pentanone with acetaldehyde (B116499) can produce an α,β-unsaturated ketone intermediate, E-4-methyl-4-hexen-3-one, which can then be hydrogenated to yield racemic this compound. pnas.org Furthermore, research into novel reaction conditions includes the use of enzymes in bulk organic solvents, which can be achieved by immobilizing the enzymes on solid supports, enhancing their stability and reusability. d-nb.info

Synthetic Utility as a Precursor or Intermediate in Complex Molecule Synthesis

This compound and its derivatives serve as valuable precursors and intermediates in the synthesis of more complex molecules, particularly in the fields of natural product synthesis and biocatalysis. The structural features of this ketone, including its chiral center, make it and its analogues strategic starting points for creating stereochemically rich target molecules.

A significant application involves the use of its hydroxylated form, 4-hydroxy-4-methylhexan-3-one, as a precursor in enzyme-catalyzed carbon-carbon bond formation. In a notable study, 4-hydroxy-4-methylhexan-3-one was employed as a donor of an activated propionaldehyde (B47417) equivalent in a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymatic reaction. unife.it This biocatalytic approach, utilizing the enzyme acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR), facilitates a cross-benzoin-type condensation with various aliphatic aldehydes. unife.it In this process, the enzyme cleaves the racemic 4-hydroxy-4-methylhexan-3-one and stereoselectively adds the resulting "activated propionaldehyde" to an aldehyde acceptor, producing a range of optically active aliphatic acyloins. unife.it This method represents a powerful strategy for synthesizing chiral building blocks that are otherwise difficult to obtain. unife.it

The reactions demonstrated high conversions and good to excellent enantiomeric excess, highlighting the synthetic utility of the this compound scaffold. The process is also advantageous as the byproduct of the cleavage, methyl ethyl ketone, does not act as an acceptor in the reaction, simplifying purification. unife.it

| Aldehyde Acceptor | Product (Aliphatic Acyloin) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Methylpropanal | (S)-4-Hydroxy-2,5-dimethylhexan-3-one | 99 | 99 |

| 2-Methylbutanal | (S)-4-Hydroxy-5-ethyl-2-methylhexan-3-one | 75 | 76 |

| 3-Methylbutanal | (S)-4-Hydroxy-2,6-dimethylheptan-3-one | 99 | 99 |

| Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-hydroxybutan-2-one | 99 | 99 |

Furthermore, chiral derivatives of this compound are themselves significant targets in natural product synthesis, such as the alarm pheromone of the ant Manica mutica, which is (S)-4-methyl-3-hexanone. mdpi.comresearchgate.net The synthesis of this specific enantiomer showcases the utility of chiral precursors to construct the target molecule. One reported synthesis starts from D-mannitol, a readily available chiral starting material. mdpi.comresearchgate.net Through a series of transformations, an intermediate diol is formed, which then undergoes dimesylation and subsequent elimination to create the necessary carbon skeleton with the correct stereochemistry. The final step involves the oxidation of the corresponding alcohol, (3R,4S)-4-methyl-3-hexanol, using pyridinium (B92312) chlorochromate (PCC) to yield the target ketone, (S)-4-methyl-3-hexanone. mdpi.comresearchgate.net

| Precursor/Intermediate | Reagent(s) | Product | Purpose of Step |

|---|---|---|---|

| Compound derived from D-mannitol | 1. Benzylation 2. Deketalisation | Diol 3 | Formation of a key diol intermediate. |

| Diol 3 | Mesyl aChloride, Triethylamine | Dimesylate 4 | Activation of hydroxyl groups for elimination. |

| Dimesylate 4 | Zn dust, NaI | Protected alkene intermediate | Elimination to form the core alkene structure. |

| (3R,4S)-4-Methyl-3-hexanol (I) | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | (S)-4-Methyl-3-hexanone (II) | Oxidation of the secondary alcohol to the target ketone. |

These examples underscore the role of this compound and its derivatives not only as synthetic targets but also as versatile intermediates for constructing complex, stereochemically defined molecules for applications in chemical ecology and beyond.

Mechanistic Organic Reactions of 4 Methylhexan 3 One

Enolate Chemistry and Controlled Condensation Reactionskhanacademy.org

Enolate ions are crucial intermediates in the organic chemistry of ketones, formed by the deprotonation of an α-carbon. scribd.com 4-Methylhexan-3-one, being an asymmetrical ketone, can form two distinct regioisomeric enolates. udel.edu

Kinetic vs. Thermodynamic Control in Enolate Formationkhanacademy.org

The formation of enolates from asymmetrical ketones like this compound can be directed to yield either the kinetic or the thermodynamic product. udel.edu

Kinetic Enolate: This enolate is formed more rapidly by removing a proton from the less sterically hindered α-carbon. udel.edu Favorable conditions for the kinetic enolate include the use of a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) and a rapid, irreversible reaction. scribd.comudel.edu These conditions prevent the less stable kinetic product from reverting to the starting material and equilibrating to the more stable thermodynamic product. khanacademy.orgudel.edu

Thermodynamic Enolate: This enolate is the more stable of the two, featuring a more substituted double bond. udel.edu Its formation is favored under conditions that allow for equilibrium, such as higher temperatures and the use of a weaker base (e.g., an alkoxide) where the deprotonation is reversible. scribd.comudel.edu Under these conditions, the initially formed kinetic enolate can be reprotonated and eventually form the more stable thermodynamic enolate. udel.edu For this compound, the more substituted enolate is generally the more stable. sanfoundry.com

| Factor | Kinetic Enolate | Thermodynamic Enolate |

| Base | Strong, hindered (e.g., LDA) scribd.comudel.edu | Weaker, less hindered (e.g., alkoxides) udel.edu |

| Temperature | Low (e.g., -78 °C) khanacademy.orgudel.edu | Higher (e.g., room temperature or above) scribd.comudel.edu |

| Reaction Time | Short | Long (to allow for equilibration) |

| Product | Less substituted, forms faster udel.edu | More substituted, more stable udel.edusanfoundry.com |

Aldol (B89426) Condensation and Subsequent Transformationskhanacademy.org

Enolates of this compound can act as nucleophiles in aldol condensation reactions. For instance, the kinetic enolate of this compound can be formed and then reacted with another molecule of this compound to produce an aldol product. taylorandfrancis.com A specific example is the formation of 6-ethyl-6-hydroxy-3,5,7-trimethyloctan-4-one after mild hydrolysis. taylorandfrancis.com

Aldol condensation can also be a key step in the synthesis of this compound itself. The reaction of 3-pentanone (B124093) with acetaldehyde (B116499) under basic conditions yields an α,β-unsaturated ketone intermediate, which can then be hydrogenated to produce this compound. vulcanchem.com Similarly, aldol condensation between 4-hydroxybenzaldehyde (B117250) and 5-methylhexan-3-one (B1204226) is used to generate α,β-unsaturated ketones in the synthesis of more complex molecules.

Reduction and Oxidation Reactions in Synthetic Pathwayssmolecule.compnas.org

Reduction: this compound can be reduced to the corresponding secondary alcohol, 4-methylhexan-3-ol (B13393). vulcanchem.com This transformation is a critical step in various synthetic applications, including fragrance synthesis. vulcanchem.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). vulcanchem.comsmolecule.com The mechanism involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon. Catalytic hydrogenation, using hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C), is another effective method, particularly on an industrial scale. vulcanchem.comsmolecule.com

| Reducing Agent | Conditions | Typical Yield |

| LiAlH4 | Anhydrous conditions, e.g., in ether pnas.org | 85-90% |

| NaBH4 | Methanol or ethanol, room temperature vulcanchem.com | 60-70% |

| H2/Pd/C | 50-80°C, 3-5 atm | 90-95% |

Oxidation: The oxidation of this compound under harsh conditions, for example, using chromic acid (H2CrO4), can lead to the cleavage of the carbon chain, yielding carboxylic acids. vulcanchem.com However, the ketone functional group is generally resistant to oxidation under milder conditions, and reagents like pyridinium (B92312) chlorochromate (PCC) typically result in no reaction. vulcanchem.com Conversely, the corresponding alcohol, 4-methylhexan-3-ol, can be oxidized to form this compound using oxidizing agents like chromic acid or potassium permanganate. smolecule.com

Nucleophilic Addition and Substitution Reactions of Derivativesbenchchem.commolaid.comsmolecule.com

The carbonyl group in this compound is susceptible to nucleophilic addition. quizlet.com The polarity of the carbon-oxygen double bond, with a partially positive carbon atom, makes it a target for nucleophiles. csbsju.edulibretexts.org An example of nucleophilic addition is the reaction with hydrogen cyanide (HCN) or a mixture of sodium cyanide (NaCN) and acid, which forms a hydroxynitrile. chemrevise.org

Derivatives of this compound can undergo various reactions. For example, (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one, a chiral derivative, can undergo nucleophilic substitution at the chlorine-bearing carbon and acylation or alkylation at the amino group. smolecule.com The carbonyl group in this derivative can also be reduced. smolecule.com

C-C Bond Formation Reactions: Advanced Methodologies

Beyond aldol condensations, other C-C bond-forming reactions are central to synthetic chemistry. While specific advanced methodologies directly involving this compound are not extensively detailed in the provided context, general principles apply. For instance, the alkylation of its enolate is an SN2 reaction. sanfoundry.com The formation of C-C bonds can also be achieved through radical reactions, often initiated by reagents like AIBN and propagated by species such as tributyltin hydride. libretexts.org These reactions can form new C-C bonds by reacting a carbon radical with an alkene or alkyne. libretexts.org

Studies on Pericyclic Reactions Involving Related Dienones/Dienols (e.g., Diels-Alder)

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems with high stereocontrol. slideshare.net While direct studies on the pericyclic reactions of this compound are limited, research on structurally related dienols provides significant insight into the potential reactivity of this compound or its derivatives in [4+2] cycloadditions.

A key related compound, (E)-4-methylhexa-3,5-dien-1-ol, has been synthesized and its participation in Diels-Alder reactions has been investigated. ox.ac.ukcolab.wsresearchgate.net This dienol was prepared from 3-methylpenta-1,4-diene through a sequence involving deprotonation, alkylation with paraformaldehyde, and an oxy-anion accelerated nih.govuwindsor.ca-sigmatropic shift. ox.ac.ukresearchgate.net

This dienol successfully undergoes intermolecular Diels-Alder reactions with dienophiles such as 3-isopropyl acrylate (B77674) thioesters. ox.ac.ukresearchgate.net The reaction proceeds to form the endo-adduct exclusively. ox.ac.uk This adduct can then be cyclized to a bicyclic lactone, which represents the product of a formal intramolecular Diels-Alder reaction, a process that is noted to be considerably more challenging to achieve directly. ox.ac.ukcolab.ws The use of chiral thioesters in this intermolecular reaction has been shown to lead to an enantioselective synthesis of the resulting bicyclic lactone. ox.ac.ukcolab.ws

The success of the intermolecular Diels-Alder reaction with (E)-4-methylhexa-3,5-dien-1-ol suggests that a dienol derived from this compound could also serve as a viable diene in such cycloadditions. The regiochemistry of the Diels-Alder reaction is a critical aspect when both the diene and dienophile are unsymmetrical. masterorganicchemistry.com For dienes with a substituent at the 2-position (analogous to the methyl group in a potential diene derived from this compound), the formation of the "para" or 1,4-adduct is generally favored. masterorganicchemistry.com

The table below details the findings of Diels-Alder reactions involving a key structural analog of a dienol derivable from this compound.

| Diene | Dienophile | Reaction Type | Key Findings & Products |

| (E)-4-methylhexa-3,5-dien-1-ol ox.ac.ukcolab.wsresearchgate.net | 3-Isopropyl acrylate thioesters ox.ac.ukresearchgate.net | Intermolecular Diels-Alder | Exclusive formation of the endo-adduct; subsequent cyclization to a bicyclic lactone. ox.ac.uk |

| (E)-4-methylhexa-3,5-dien-1-ol ox.ac.ukcolab.ws | Chiral thioesters ox.ac.ukcolab.ws | Asymmetric Intermolecular Diels-Alder | Enantioselective synthesis of the corresponding bicyclic lactone. ox.ac.ukcolab.ws |

Advanced Spectroscopic and Chromatographic Characterization in Research

Elucidation of Stereochemical Configuration via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Methylhexan-3-one, both ¹H and ¹³C NMR are utilized to confirm its structural integrity.

In ¹³C NMR, the number of unique carbon signals reveals the molecular symmetry. acs.org For a chiral molecule like this compound, all seven carbon atoms are chemically non-equivalent, resulting in seven distinct signals in the ¹³C NMR spectrum. acs.org The chemical shifts of these signals provide information about the electronic environment of each carbon atom. The carbonyl carbon (C=O) is characteristically found far downfield.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The splitting patterns (multiplicity) and coupling constants (J-values) in the ¹H NMR spectrum are critical for assigning the relative stereochemistry of adjacent chiral centers. mdpi.com While this compound has only one chiral center, in related, more complex molecules with multiple stereocenters, detailed analysis of these parameters is crucial. For definitive assignment of the absolute configuration (R or S) of a chiral molecule, specialized NMR techniques are often required, such as the use of chiral derivatizing agents or chiral solvating agents. researchgate.net These agents interact with the enantiomers of the chiral compound to create diastereomeric complexes, which will have distinct NMR spectra. researchgate.net

Mass Spectrometry for Structural Confirmation of Synthetic Intermediates and Products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a synthesized compound and can provide structural information through analysis of its fragmentation patterns. beilstein-journals.org

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight (114.19 g/mol ). nih.govnist.gov The fragmentation of the molecular ion provides clues to the molecule's structure. In ketones, a common fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group is broken. Another characteristic fragmentation is the McLafferty rearrangement. For 4-methyl-3-ketones, this rearrangement can result in fragment ions at m/z = 57 and m/z = 86, which are indicative of this structural motif. beilstein-journals.org

During a multi-step synthesis, MS is invaluable for confirming the identity of reaction intermediates. For example, if this compound were synthesized via the oxidation of 4-methylhexan-3-ol (B13393), MS would be used to verify the successful conversion by observing the disappearance of the alcohol's molecular ion peak and the appearance of the ketone's molecular ion peak.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | nih.govnist.gov |

| Molecular Weight | 114.19 g/mol | nih.govnist.gov |

| Mass-to-Charge Ratio (m/z) of Top Peak | 57 | nih.gov |

| Mass-to-Charge Ratio (m/z) of 2nd Highest Peak | 29 | nih.gov |

| Mass-to-Charge Ratio (m/z) of 3rd Highest Peak | 41 | nih.gov |

Infrared Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. bellevuecollege.edu It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation of that same frequency is shone on the molecule, the energy is absorbed. bellevuecollege.edu

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak typically appears in the region of 1700-1725 cm⁻¹. The presence of this strong peak is a clear indication of a ketone functional group.

IR spectroscopy is particularly useful for monitoring the progress of a chemical reaction. For instance, in the synthesis of this compound from the oxidation of 4-methylhexan-3-ol, one could monitor the reaction by observing the disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the simultaneous appearance of the sharp C=O stretching band of the ketone (around 1700 cm⁻¹). This allows a chemist to determine when the reaction is complete.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Source |

| Ketone | C=O Stretch | ~1700 | |

| Alcohol | O-H Stretch | ~3200–3600 |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images called enantiomers: (R)-4-methylhexan-3-one and (S)-4-methylhexan-3-one. These enantiomers often exhibit different biological activities. Therefore, it is crucial to be able to separate them and determine the enantiomeric purity of a sample.

Chiral chromatography is the most effective method for separating enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) in a chromatography column (either gas chromatography or high-performance liquid chromatography). The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com

By analyzing the resulting chromatogram, the relative amounts of each enantiomer in a mixture can be determined. This is often expressed as enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Achieving high enantiomeric excess is often a critical goal in asymmetric synthesis. mdpi.com Chiral chromatography is essential for validating the success of such syntheses.

Hyphenated Techniques in Structural Research

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy. The most common of these is Gas Chromatography-Mass Spectrometry (GC-MS). beilstein-journals.org In GC-MS, a complex mixture is first separated into its individual components by the gas chromatograph. As each component elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. beilstein-journals.org

GC-MS is a powerful tool for identifying the components of complex mixtures, such as the volatile compounds from natural sources. beilstein-journals.org For example, this compound has been identified as a volatile compound in certain fungi and insects using this technique. beilstein-journals.orgpnas.org

Another powerful hyphenated technique is GC-IR, which couples a gas chromatograph with an infrared spectrometer. researchgate.net This provides complementary information to GC-MS, as the IR spectrum gives information about the functional groups present in a molecule. researchgate.net The combination of retention time, mass spectrum, and IR spectrum provides a very high degree of confidence in the identification of an unknown compound.

Biochemical and Ecological Roles in Advanced Studies

Biosynthetic Pathways and Metabolic Transformations (non-human systems)

4-Methylhexan-3-one has been identified as a volatile organic compound produced by various microorganisms. It has been reported in Streptomyces albus, a species of bacteria known for producing a wide array of secondary metabolites. nih.govmdpi.com The biosynthetic pathways in these bacteria often involve complex enzyme systems like polyketide synthases (PKS). researchgate.netbiorxiv.org While the precise pathway for this compound in Streptomyces is not fully elucidated, it is hypothesized to be derived from the metabolism of fatty acids or amino acids.

The compound has also been detected in fungi. For instance, it was identified in the headspace extracts of the tropical ascomycete Daldinia clavata. beilstein-journals.orgresearchgate.net The presence of this compound alongside other ketones and alcohols in fungal volatile profiles suggests it is a product of the organism's secondary metabolism. beilstein-journals.org The biosynthesis in fungi is also thought to be linked to fatty acid degradation pathways.

In the animal kingdom, this compound is a notable component of arthropod chemical secretions. It is a major constituent of the defensive secretions of certain harvestmen (Opiliones), such as Leiobunum nigripalpi. vulcanchem.comnih.govpnas.org In these organisms, it is often found alongside its reduced form, 4-methylhexan-3-ol (B13393), and unsaturated analogs like E-4-methyl-4-hexen-3-one. nih.govpnas.org The co-occurrence of these related compounds suggests a shared biosynthetic origin, likely involving polyketide or modified isoprenoid pathways. nih.gov These secretions serve to deter predators. vulcanchem.com

The compound is also utilized by various ant species. For example, it has been identified in the head extracts of the ant Tetramorium impurum, where it is believed to function as part of their chemical communication system. mdpi.comresearchgate.net The ketone, along with its corresponding alcohol, is produced in the mandibular glands and the quantities can differ between sexes, suggesting a role in social signaling or defense. researchgate.net In the ant Manica mutica, the (S)-enantiomer of 4-methyl-3-hexanone acts as an alarm pheromone. mdpi.comresearchgate.net

Natural Occurrence and Biosynthesis in Microorganisms (e.g., Streptomyces albus, Fungi)

Pheromone Chemistry and Semiochemical Research (non-human, focus on chemical mechanisms of communication)

The role of this compound and its derivatives as semiochemicals—chemicals that mediate interactions between organisms—is a significant area of research.

The stereochemistry of 4-methyl-3-hexanone and its related alcohol, 4-methylhexan-3-ol, is crucial for their biological activity in insect communication. Different stereoisomers can elicit varied behavioral responses, even within the same species, or be specific to different species.

For instance, the (S)-enantiomer of 4-methyl-3-hexanone is an alarm pheromone for the ant Manica mutica. mdpi.comresearchgate.net In contrast, the ant Tetramorium impurum utilizes (3R,4S)-4-methyl-3-hexanol, the alcohol derived from the ketone, as a pheromone. mdpi.comresearchgate.net

In the almond bark beetle (Scolytus amygdali), the (3S,4S) stereoisomer of 4-methylhexan-3-ol acts as a synergist, enhancing the attractive power of the primary aggregation pheromone, (3S,4S)-4-methylheptan-3-ol. mdpi.comresearchgate.net This highlights the specificity of the olfactory receptors in these insects, which can distinguish between different stereoisomers.

This compound and its alcohol counterpart often function as part of a complex blend of chemicals, where their activity is enhanced or modified by the presence of other compounds. This synergistic effect is critical in the chemical ecology of insect pheromones.

As mentioned, (3S,4S)-4-methylhexan-3-ol is a synergist for the aggregation pheromone of the almond bark beetle. mdpi.comresearchgate.net Field tests have demonstrated that the primary pheromone component is significantly more attractive to beetles when combined with this synergist. researchgate.netnih.gov Conversely, other stereoisomers of the related 4-methyl-3-heptanol (B77350) were found to be inhibitory, reducing the trap catch of beetles. researchgate.netnih.gov This demonstrates the complexity of pheromone blends, where the ratio and stereochemistry of each component are finely tuned for effective communication.

The presence of these compounds in both defensive secretions and pheromone blends illustrates their diverse ecological roles. In harvestmen, high concentrations of this compound serve as a defense against predators. vulcanchem.com In ants and beetles, more subtle concentrations and specific stereoisomers are used for intricate social communication and aggregation. vulcanchem.commdpi.commdpi.com

Stereoisomer-Specific Bioactivity in Insect Communication Systems

Enzymatic Interactions as Substrates in Biocatalysis and Enzyme Mechanism Studies

The chemical structure of this compound makes it a useful substrate for studying the mechanisms and applications of various enzymes, particularly in the field of biocatalysis. Research has focused on enzymes that can reduce the ketone to its corresponding alcohol, 4-methylhexan-3-ol, a reaction of significant interest for the stereoselective synthesis of pheromones.

Studies have employed enzymes such as alcohol dehydrogenases (ADHs) and ene-reductases (ERs) for the stereoselective reduction of unsaturated precursors to produce specific stereoisomers of 4-methyl-3-hexanol and related compounds. mdpi.comnih.govresearchgate.net For example, a one-pot, multi-enzymatic synthesis has been developed to produce all four stereoisomers of 4-methylheptan-3-ol from 4-methylhept-4-en-3-one, using a combination of an ene-reductase and an alcohol dehydrogenase. mdpi.comnih.govresearchgate.net This highlights the potential of using enzymes to create chiral centers with high precision.

Furthermore, 4-hydroxy-4-methylhexan-3-one has been used as a precursor for activated propionaldehyde (B47417) in enzyme-catalyzed benzoin-type condensation reactions, demonstrating the utility of related structures in biocatalytic carbon-carbon bond formation. unife.it These enzymatic studies are crucial for developing environmentally friendly methods for synthesizing complex chiral molecules like insect pheromones. mdpi.com

Table of Research Findings on this compound

| Area of Study | Organism/System | Key Finding | Reference(s) |

|---|---|---|---|

| Natural Occurrence | Streptomyces albus | Identified as a volatile metabolite. | nih.gov |

| Daldinia clavata (Fungus) | Detected in headspace volatile extracts. | beilstein-journals.org, researchgate.net | |

| Arthropod Secretions | Leiobunum nigripalpi (Harvestman) | Major component of defensive secretions. | vulcanchem.com, nih.gov, pnas.org |

| Tetramorium impurum (Ant) | Found in head extracts, part of chemical signaling. | mdpi.com, researchgate.net | |

| Manica mutica (Ant) | (S)-enantiomer acts as an alarm pheromone. | mdpi.com, researchgate.net | |

| Pheromone Synergism | Scolytus amygdali (Beetle) | The related alcohol, (3S,4S)-4-methylhexan-3-ol, is a synergist for the aggregation pheromone. | mdpi.com, researchgate.net, nih.gov |

| Biocatalysis | Enzyme Systems (in vitro) | Serves as a model substrate for stereoselective reductions by alcohol dehydrogenases and related enzymes. | mdpi.com, nih.gov, researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methylhexan-3-ol |

| E-4-methyl-4-hexen-3-one |

| 4-methylheptan-3-ol |

| 4-methylhept-4-en-3-one |

| 4-hydroxy-4-methylhexan-3-one |

Environmental Fate and Degradation Mechanisms

Photodegradation Pathways and Reaction Products

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many organic molecules. For aliphatic ketones like 4-Methylhexan-3-one, absorption of ultraviolet radiation can lead to specific photochemical reactions. royalsocietypublishing.org The primary photochemical processes for such ketones are the Norrish Type I and Norrish Type II reactions. royalsocietypublishing.orgnih.govacs.org

In the Norrish Type I reaction, the bond between the carbonyl group and an adjacent carbon atom breaks, forming two radical species. For this compound, this would result in the formation of an ethyl radical and a sec-butyl carbonyl radical, or a methyl radical and a larger acyl radical, depending on which side of the carbonyl group cleavage occurs. These highly reactive radicals can then participate in a variety of secondary reactions, such as abstracting hydrogen from other molecules or recombining to form new products.

The Norrish Type II reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon (the third carbon from the carbonyl group) by the excited carbonyl oxygen. This is followed by cleavage of the bond between the α- and β-carbons, leading to the formation of an enol and an alkene. In the case of this compound, this pathway would likely produce smaller, more volatile organic compounds.

The specific products formed during photodegradation can be influenced by environmental conditions such as the presence of oxygen and other reactive species. nih.gov For instance, in an oxygen-rich environment, the initial radical products of the Norrish Type I reaction can react with oxygen to form peroxy radicals, leading to a cascade of further oxidation reactions.

| Photodegradation Pathway | Initial Products of this compound |

| Norrish Type I Cleavage | Ethyl radical and sec-butyl carbonyl radical OR Methyl radical and a larger acyl radical |

| Norrish Type II Cleavage | Enol and an alkene (e.g., propene) |

Biodegradation by Microbial Communities and Pathways

Microbial communities in various environments, such as soil and water, play a crucial role in the breakdown of organic compounds. The biodegradation of ketones, including branched-chain ketones like this compound, has been observed in several microbial species.

The primary mechanism for the aerobic degradation of many ketones by bacteria is a Baeyer-Villiger monooxygenase (BVMO) catalyzed reaction. asm.org This involves the insertion of an oxygen atom between the carbonyl group and an adjacent carbon atom, converting the ketone into an ester. asm.org This ester is then hydrolyzed by esterases into an alcohol and a carboxylic acid, which can be further metabolized by the microorganism through central metabolic pathways. asm.org For this compound, this would result in the formation of either ethyl butanoate or sec-butyl acetate, depending on the regioselectivity of the enzyme.

Anaerobic degradation of ketones is also possible, though the pathways are generally less well understood. Some anaerobic bacteria can activate ketones through carboxylation, adding a carboxyl group to the molecule. karger.comnih.gov This is then followed by further degradation steps. Studies have shown that some sulfate-reducing and denitrifying bacteria can degrade ketones under anoxic conditions. nih.gov

The structure of the ketone can influence its biodegradability. For example, some microbial cultures have shown a preference for degrading ketones with the carbonyl group at the 2-position. nih.gov The branching in this compound might also affect the rate and extent of its biodegradation by different microbial communities. nih.govresearchgate.net

| Microbial Degradation Pathway | Key Enzyme/Reaction | Intermediate Products of this compound |

| Aerobic (e.g., Pseudomonas sp.) | Baeyer-Villiger Monooxygenase | Ethyl butanoate or sec-butyl acetate |

| Anaerobic (e.g., sulfate-reducing bacteria) | Carboxylation | Carboxylated this compound derivative |

Atmospheric Oxidation and Degradation Products (e.g., Ozonolysis)

In the atmosphere, this compound is subject to oxidation by reactive species, primarily the hydroxyl radical (•OH) during the day and the nitrate (B79036) radical (NO₃) at night. The reaction with •OH is expected to be the dominant atmospheric loss process. This reaction proceeds via hydrogen abstraction from the various C-H bonds in the molecule, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂), which can undergo further reactions to form a variety of stable end products, including smaller ketones, aldehydes, and carboxylic acids.

Ozonolysis, the reaction with ozone (O₃), is generally a significant degradation pathway for compounds containing carbon-carbon double bonds. masterorganicchemistry.comquora.com Since this compound is a saturated ketone, its direct reaction with ozone is expected to be negligible. However, if photodegradation or other processes lead to the formation of unsaturated intermediates, these products could then be susceptible to ozonolysis. copernicus.orgbham.ac.uk

The atmospheric lifetime of this compound is determined by the rates of its reactions with these oxidants. Based on its chemical structure, its reaction with the •OH radical is likely to be relatively fast, suggesting a short atmospheric lifetime. chemicalbook.com

Modeling Environmental Persistence and Transformation

Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate the rates of key degradation processes when experimental data are unavailable. For instance, the rate of atmospheric oxidation by •OH radicals can be estimated based on the molecular structure. copernicus.org Similarly, models can predict the likelihood of biodegradation based on the presence of specific functional groups and structural features.

These models can provide valuable insights into the potential for long-range transport and bioaccumulation. For a relatively volatile compound like this compound, atmospheric transport followed by deposition could be a significant distribution mechanism. However, its expected susceptibility to photodegradation and atmospheric oxidation suggests that it is unlikely to persist in the environment for long periods.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of 4-Methylhexan-3-one. These calculations can predict optimized geometries, electronic charge distributions, and reactivity indicators. While specific DFT studies on this compound are not abundant in publicly accessible literature, the methodologies are well-established. For instance, calculations on the related compound 2,4-dimethyl-3-hexanone (B96374) have utilized DFT at the B3LYP level to explore steric and electronic effects on reactivity. Similar approaches would be invaluable for understanding this compound.

The reactivity of this compound is governed by the energy barriers of its potential reaction pathways. Theoretical methods are adept at mapping these pathways and calculating the associated activation energies. For example, in the atmospheric degradation of ketones like methyl butyl ketone (an isomer of this compound), quantum chemical calculations have been employed to determine the favorability of different H-abstraction sites by OH radicals. acs.orgnih.gov Such studies reveal that the position of the carbonyl group can significantly influence reaction rates by activating adjacent C-H bonds. acs.org For this compound, a primary focus would be the initial H-abstraction by atmospheric oxidants, such as the hydroxyl radical (•OH). The likely sites for abstraction are the hydrogen atoms on the carbon atoms alpha to the carbonyl group (C2 and C4) and the tertiary C-H bond at the chiral center (C4).

Computational studies on the reduction of ketones, such as the NaBH4 reduction of substituted cyclohexanones, have utilized Car-Parrinello molecular dynamics and thermodynamic integration to model transition states and understand diastereoselectivity. nih.gov A similar approach for this compound would involve modeling the approach of a reducing agent to the carbonyl carbon from either face, leading to the formation of (3S,4S)- or (3R,4S)-4-methylhexan-3-ol, and calculating the energy barriers for each pathway to predict the stereochemical outcome.

Interactive Data Table: Predicted Reaction Parameters for a Hypothetical Reaction

This table illustrates the type of data that would be generated from quantum chemical calculations on a hypothetical reaction of this compound.

| Reaction Pathway | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| H-abstraction at C2 | This compound + •OH | 4-Methylhexan-3-on-2-yl radical + H₂O | Data not available | Data not available |

| H-abstraction at C4 | This compound + •OH | 4-Methylhexan-3-on-4-yl radical + H₂O | Data not available | Data not available |

| H-abstraction at C5 | This compound + •OH | 4-Methylhexan-3-on-5-yl radical + H₂O | Data not available | Data not available |

The presence of a chiral center at the C4 position means that this compound exists as two enantiomers: (R)-4-methylhexan-3-one and (S)-4-methylhexan-3-one. nih.gov Stereochemistry plays a critical role in determining the molecule's conformational preferences and its interactions with other chiral molecules, such as enzymes.

Energy Barriers and Reaction Pathways

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, offering insights into intermolecular interactions in condensed phases. MD simulations of ketones in various solvents, such as water or supercritical CO2, have been performed to understand solvation and diffusion properties. mdpi.comresearchgate.netua.ptresearchgate.net

For this compound, MD simulations could be used to study its behavior in aqueous solution, providing information on its hydration shell and the nature of its interactions with water molecules. Such simulations would typically employ a force field, such as GAFF (General Amber Force Field), to describe the inter- and intramolecular forces. mdpi.com By analyzing the radial distribution functions between the atoms of this compound and water, one could quantify the extent of hydrogen bonding to the carbonyl oxygen and understand the hydrophobic interactions of the alkyl chain. Studies on a range of ketones have shown that while the carbonyl group is polar, its ability to form strong hydrogen bonds with water is limited, leading to these molecules being classified as "hydroneutral". researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

The infrared (IR) spectrum of this compound has been experimentally determined and is available in the NIST Chemistry WebBook. nist.govnist.gov Quantum chemical calculations, typically using DFT, can be used to compute the vibrational frequencies and IR intensities. A comparison of the computed spectrum with the experimental one can help in assigning the observed vibrational bands to specific molecular motions. For instance, the prominent peak around 1715-1725 cm⁻¹ is characteristic of the C=O stretching vibration in an aliphatic ketone.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure determination. While experimental NMR data for this compound is available in some databases, computational prediction of ¹H and ¹³C NMR chemical shifts is also possible. nih.gov These calculations are often performed using DFT with methods like GIAO (Gauge-Independent Atomic Orbital). researchgate.net For a flexible molecule like this compound, it is important to consider the contributions of multiple low-energy conformers to the observed NMR spectrum by performing a Boltzmann-weighted average of the predicted chemical shifts for each conformer.

Interactive Data Table: Computed Properties of this compound

This table presents computationally derived properties for this compound, sourced from the PubChem database. nih.govnih.gov

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | PubChem nih.govnih.gov |

| XLogP3 | 1.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.govnih.gov |

| Rotatable Bond Count | 3 | PubChem nih.govnih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.govnih.gov |

Environmental Chemistry Modeling (e.g., Partitioning, Degradation Kinetics)

The environmental fate of a chemical is determined by its partitioning between different environmental compartments (air, water, soil, biota) and its degradation rates. Computational models are essential for predicting these properties, especially for compounds where experimental data is limited.

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental properties and toxicity of chemicals based on their molecular structure. epa.govnih.govresearchgate.netiosrjournals.orgmdpi.com For this compound, QSAR models could be used to estimate its biodegradability, soil adsorption coefficient (Koc), and bioconcentration factor (BCF). For example, studies on a C12 ketone fraction have used QSAR modeling to estimate aquatic toxicity. epa.gov

The atmospheric degradation of this compound is expected to be initiated primarily by reaction with OH radicals. nilu.com The kinetics of this reaction can be modeled using computational methods, as has been done for other ketones. acs.orgnih.govresearchgate.net These models can provide rate constants that are crucial for estimating the atmospheric lifetime of the compound. The subsequent reactions of the resulting peroxy radicals, including reactions with NO and HO₂, and unimolecular isomerization and decomposition, determine the degradation products. acs.org Modeling these complex reaction networks is essential for understanding the impact of this compound on atmospheric chemistry. copernicus.org

Q & A

What are the established synthetic routes for 4-methylhexan-3-one in laboratory settings?

Level: Basic

Answer:

this compound can be synthesized via oxidation of its alcohol analog, 4-methylhexan-3-ol, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions. Alternative routes include ketonization of alkenes via acid-catalyzed hydration or Friedel-Crafts acylation for substituted derivatives. For reproducibility, experimental protocols must specify solvent systems, catalyst loading, and purification methods (e.g., column chromatography) .

How is this compound characterized using spectroscopic techniques?

Level: Basic

Answer:

Characterization typically involves:

- GC-MS : Retention indices (RI) and mass spectra are compared to reference libraries. For example, this compound shows a peak at RI 842 (compared to literature RI 845) with diagnostic fragments at m/z 114 (M⁺) and 71 (base peak) .

- NMR : H NMR reveals a singlet for the ketone-adjacent methyl group (~δ 1.1 ppm) and splitting patterns for the branched alkyl chain. C NMR confirms the carbonyl carbon at ~δ 210 ppm.

- IR : Strong absorption near 1715 cm for the ketone functional group.

Best practices include reporting solvent, instrument parameters, and referencing spectral databases .

How can researchers resolve contradictions in reported spectral data for this compound?

Level: Advanced

Answer:

Discrepancies in NMR or GC-MS data may arise from impurities, stereoisomerism, or instrumental variability. To address this:

Cross-validate using high-resolution MS to confirm molecular formulas.

Perform 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.

Compare data across multiple solvent systems (e.g., CDCl₃ vs. DMSO-d₆).

Replicate synthesis and analysis under standardized conditions.

Contradictions should be documented in supplementary materials with error margins .

What experimental designs are recommended for studying the environmental degradation of this compound?

Level: Advanced

Answer:

- Photodegradation : Expose the compound to UV light in a photoreactor, monitoring decay via HPLC or GC-MS.

- Biodegradation : Use soil or microbial cultures (e.g., Pseudomonas spp.) with LC-MS to track metabolite formation.

- Isotopic labeling : Introduce C or H labels to trace degradation pathways.

Include controls for abiotic degradation and validate results using kinetic models (e.g., first-order decay constants) .

What are the biological sources and ecological roles of this compound?

Level: Basic

Answer:

this compound is identified as a volatile organic compound (VOC) in the tropical fungus Daldinia clavata and the arthropod Leiobunum nigripalpi. It may function as a pheromone or antimicrobial agent. Studies recommend headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for profiling fungal VOCs .

How to analyze stereochemical outcomes in reactions involving this compound derivatives?

Level: Advanced

Answer:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computed data.

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., semicarbazones) to assign stereochemistry.

Report enantiomeric excess (ee) and specify chiral auxiliaries or catalysts used .

What are the best practices for reporting synthetic protocols for this compound in publications?

Level: Basic

Answer:

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Detail reaction stoichiometry, temperature, and purification steps.

- Supporting information : Include NMR/GC-MS spectra, crystallographic data (if applicable), and reproducibility notes.

- Data validation : Provide raw spectral files in repositories like PubChem or Zenodo .

How to investigate the kinetic parameters of enzymatic reactions involving this compound?

Level: Advanced

Answer:

- Stopped-flow spectroscopy : Monitor substrate depletion or product formation in real-time.

- Michaelis-Menten kinetics : Vary substrate concentration and fit data to .

- Isothermal titration calorimetry (ITC) : Measure binding affinities and thermodynamic parameters.

Report standard deviations from triplicate experiments and validate models with statistical tools (e.g., AIC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。